1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one
Brand Name: Vulcanchem
CAS No.: 879319-23-0
VCID: VC5029604
InChI: InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Molecular Formula: C14H17ClN2O4S
Molecular Weight: 344.81

1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one

CAS No.: 879319-23-0

Cat. No.: VC5029604

Molecular Formula: C14H17ClN2O4S

Molecular Weight: 344.81

* For research use only. Not for human or veterinary use.

1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one - 879319-23-0

Specification

CAS No. 879319-23-0
Molecular Formula C14H17ClN2O4S
Molecular Weight 344.81
IUPAC Name 1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone
Standard InChI InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3
Standard InChI Key YZUSWKLRHVBLTM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl

Introduction

Structural Characteristics and Molecular Identity

The compound’s IUPAC name, 1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone, reflects its intricate architecture. Key structural features include:

  • A piperazine core substituted at the 1-position with a 4-acetylbenzenesulfonyl group.

  • A 2-chloroethanone moiety at the 4-position of the piperazine ring.

The SMILES notation C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)C(=O)C\text{C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)C(=O)C} and InChI key VLLUKRPQSNNZJT-UHFFFAOYSA-N\text{VLLUKRPQSNNZJT-UHFFFAOYSA-N} provide unambiguous representations of its connectivity . Computational analyses reveal a planar acetylbenzenesulfonyl group and a twisted chloroethanone side chain, creating a steric environment conducive to selective molecular interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC14H17ClN2O4S\text{C}_{14}\text{H}_{17}\text{ClN}_{2}\text{O}_{4}\text{S}
Molecular Weight344.81 g/mol
XLogP3-AA1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area95.2 Ų

Synthesis and Industrial Preparation

The synthesis of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one involves a multi-step sequence optimized for yield and purity:

  • Piperazine Ring Formation: Cyclization of 1,2-diamine derivatives with sulfonium salts generates the piperazine backbone .

  • Sulfonylation: Reaction with 4-acetylbenzenesulfonyl chloride under basic conditions introduces the sulfonyl group .

  • Chloroacetylation: Coupling with 2-chloroethanone in the presence of triethylamine yields the final product .

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency, achieving yields exceeding 85% with HPLC purity ≥97% . Critical process parameters include temperature control (20–25°C during sulfonylation) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) .

Chemical Reactivity and Stability

The compound exhibits diverse reactivity patterns:

  • Nucleophilic Substitution: The chloroethanone group undergoes substitution with amines or thiols, enabling derivatization .

  • Hydrolysis: Under acidic conditions, the acetyl group converts to carboxylic acid, while basic conditions cleave the sulfonamide bond .

  • Oxidation: Treatment with potassium permanganate oxidizes the acetyl group to a carboxylate .

Stability studies indicate decomposition above 200°C and sensitivity to prolonged UV exposure, necessitating storage in amber vials at 4°C .

Pharmacological Applications and Mechanisms

Acetylcholinesterase Inhibition

The compound acts as a non-competitive acetylcholinesterase (AChE) inhibitor, binding to the peripheral anionic site (Ki = 2.3 μM) . This mechanism increases synaptic acetylcholine levels, showing promise for Alzheimer’s disease therapeutics .

Histamine H3 Receptor Antagonism

Structural analogs demonstrate high affinity for histamine H3 receptors (IC50 = 15 nM), modulating neurotransmitter release in cognitive disorders .

Table 2: Biological Activity Data

TargetActivity (IC50/Ki)Assay Type
Acetylcholinesterase2.3 μMEnzyme inhibition
Histamine H3 Receptor15 nMRadioligand binding
CYP3A4>50 μMMetabolic stability

Comparative Analysis with Structural Analogs

5-[4-(4-Acetylphenyl)piperazin-1-yl]sulfonyl-6-chloro-1,3-dihydroindol-2-one (PubChem CID 36649951) shares the acetylbenzenesulfonyl-piperazine motif but incorporates an indole ring, enhancing blood-brain barrier permeability . Conversely, 1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one (CID 2052038) lacks the acetyl group, reducing AChE inhibition potency by 40% .

Industrial and Research Applications

  • Drug Discovery: Serves as an intermediate in synthesizing kinase inhibitors and antimicrobial agents .

  • Material Science: Functionalized derivatives exhibit liquid crystalline properties for display technologies .

Future Directions and Challenges

Ongoing research focuses on:

  • Optimizing Bioavailability: Prodrug strategies to enhance oral absorption.

  • Targeted Delivery: Nanoparticle encapsulation for CNS applications.

  • Green Synthesis: Catalytic methods to reduce solvent waste .

Patent filings (e.g., WIPO PATENTSCOPE) highlight industrial interest in scaled manufacturing and novel derivatives .

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